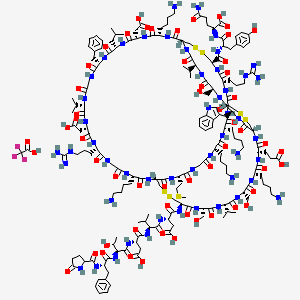![molecular formula C11H21ClN2O B12103673 1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethanone;hydrochloride](/img/structure/B12103673.png)
1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethanone;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethanone;hydrochloride is a chemical compound with the molecular formula C11H21ClN2O and a molecular weight of 232.75 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethanone;hydrochloride typically involves the reaction of appropriate precursors under controlled conditions.
Industrial Production Methods
it is likely that the synthesis involves standard organic synthesis techniques, including the use of catalysts, solvents, and purification methods to achieve high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethanone;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethanone;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. Generally, it may interact with enzymes, receptors, or other biomolecules to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
3,9-Diazaspiro[5.5]undecan-2-one hydrochloride: Similar spirocyclic structure with different functional groups.
1,4,9-Triazaspiro[5.5]undecan-2-one: Contains an additional nitrogen atom in the spirocyclic structure.
Uniqueness
1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethanone;hydrochloride is unique due to its specific spirocyclic structure and the presence of the ethanone group, which imparts distinct chemical and biological properties compared to similar compounds .
Propiedades
Fórmula molecular |
C11H21ClN2O |
|---|---|
Peso molecular |
232.75 g/mol |
Nombre IUPAC |
1-(2,9-diazaspiro[5.5]undecan-2-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C11H20N2O.ClH/c1-10(14)13-8-2-3-11(9-13)4-6-12-7-5-11;/h12H,2-9H2,1H3;1H |
Clave InChI |
QXQQDTZHWDJOEV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCCC2(C1)CCNCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-acetamido-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12103598.png)
![5,14-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,6,7,8,9,10,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12103606.png)





![(S)-3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B12103628.png)





![(2R)-2-[(2R)-3-(4-Chlorophenyl)-2-[(2R)-2-acetamido-3-(naphthalen-2-YL)propanamido]propanamido]-3-(pyridin-3-YL)propanoic acid](/img/structure/B12103665.png)
